

Application Notes and Protocols: Neospiramycin I as a Reference Standard

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Compound of Interest		
Compound Name:	Neospiramycin I	
Cat. No.:	B134049	Get Quote

Introduction

Neospiramycin I is a macrolide antibiotic and the primary active metabolite of spiramycin I.[1] [2] In analytical chemistry, particularly within the pharmaceutical and food safety sectors, **Neospiramycin I** serves as a critical reference standard for the accurate quantification and confirmation of its residues in various matrices.[3][4] Its use is essential for pharmacokinetic studies, residue monitoring in animal-derived food products like milk and meat, and for the quality control of spiramycin-related pharmaceutical products.[1][5][6] As an impurity of spiramycin, its detection and quantification are also vital for drug purity analysis.[7]

Physicochemical Properties of Neospiramycin I

A summary of the key physicochemical properties of **Neospiramycin I** is presented below.



Property	Value	Reference
CAS Number	70253-62-2	[3][8][9]
Molecular Formula	C36H62N2O11	[8][9][10]
Molecular Weight	698.9 g/mol	[7][9][10]
Purity (Typical)	>90-95% (HPLC)	[9][11]
Appearance	Solid	[9][12]
Solubility	Soluble in DMSO and Methanol	[9][13]
Storage Temperature	-20°C	[9][10][11]

Experimental Protocols

Detailed methodologies for the analysis of **Neospiramycin I** in different matrices are provided below. These protocols are based on established methods and are intended for use by researchers and scientists in a laboratory setting.

Protocol 1: Determination of Neospiramycin I in Biological Matrices by HPLC-UV

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of **Neospiramycin I** in samples such as meat, milk, and fish.[1]

- 1. Materials and Reagents:
- Neospiramycin I Reference Standard
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Metaphosphoric acid
- Phosphate buffer components

Methodological & Application





- Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut SCX)[1]
- Deionized water
- 2. Standard Solution Preparation:
- Prepare a stock solution of **Neospiramycin I** (e.g., 100 μg/mL) in methanol.
- Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 2 to 50 ng).[1]
- 3. Sample Preparation:
- Extraction: Homogenize the sample (e.g., meat, fish, milk) and extract with a solution of 1.2% metaphosphoric acid-methanol (5:5 v/v).[1]
- Centrifugation: Centrifuge the mixture to separate the supernatant.
- Clean-up: Load the supernatant onto a pre-conditioned Bond Elut SCX SPE cartridge. Wash the cartridge to remove interferences and elute the analyte.[1]
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
- 4. HPLC Conditions:



Parameter	Condition	Reference
Column	Puresil 5C ₁₈ (150 x 4.6 mm, 5 μm)	[1]
Mobile Phase	0.05 M Phosphate buffer (pH 2.5) : Acetonitrile (76:24 v/v)	[1]
Flow Rate	0.5 mL/min	[1]
Detection	UV at 235 nm	[1]
Injection Volume	20 μL	-
Column Temperature	Ambient	-

5. Data Analysis:

- Construct a calibration curve by plotting the peak area of Neospiramycin I against the concentration of the standards.
- Quantify Neospiramycin I in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Confirmatory Analysis of Neospiramycin I in Raw Milk by LC-MS/MS

This protocol describes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of **Neospiramycin I** residues in raw milk.[4][14]

1. Materials and Reagents:

- Neospiramycin I Reference Standard
- Spiramycin-d3 (Internal Standard)
- Acetonitrile (LC-MS Grade)



- Formic Acid (LC-MS Grade)
- Deionized water
- Solid-Phase Extraction (SPE) cartridges
- 2. Standard Solution Preparation:
- Prepare stock solutions of Neospiramycin I and the internal standard (Spiramycin-d3) in acetonitrile.[15]
- Prepare working standards and matrix-matched calibration curves to ensure accuracy.[4]
- 3. Sample Preparation:
- Extraction: Extract raw milk samples with acetonitrile.[4][15]
- Centrifugation: Centrifuge the mixture to precipitate proteins and separate the supernatant.
- Clean-up/Concentration: Further clean up and concentrate the sample extracts using SPE cartridges.[4][15]
- Final Preparation: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions:



Parameter	Condition	Reference
Column	C18 reversed-phase column (e.g., Inertsil ODS-3)	[15]
Mobile Phase	Gradient elution with 0.05% trifluoroacetic acid in water and acetonitrile	[15]
Flow Rate	0.7 mL/min	[15]
Ionization Mode	Electrospray Ionization (ESI), Positive Mode	[4][15]
MS Detection	Multiple Reaction Monitoring (MRM)	[4][15]
MRM Transitions	Monitor at least two transitions for quantification and confirmation	[4][15]

5. Data Analysis:

- Use the internal standard to correct for matrix effects and variations in recovery.
- Quantify Neospiramycin I using the matrix-matched calibration curve. The method performance is evaluated based on accuracy and precision.[4]

Quantitative Performance Data

The following tables summarize the performance characteristics of the analytical methods described.

Table 1: HPLC-UV Method Performance



Parameter	Matrix	Value	Reference
Linearity Range	Standards	2 - 50 ng	[1]
Recovery	Meat, Milk, Fish (at 0.2 μg/g)	80.3 - 85.3%	[1]
Detection Limit (LOD)	Meat, Milk, Fish	0.05 μg/g	[1]

Table 2: LC-MS/MS Method Performance

Parameter	Matrix	Value	Reference
Linearity Range	Milk	40 - 2000 μg/kg	[2][14]
Accuracy (Recovery)	Raw Milk	82.1 - 108.8%	[4][15]
Intermediate Precision	Raw Milk	< 20%	[4][15]
Limit of Detection (LOD)	Raw Milk	< 1.0 μg/kg	[4][15]
Limit of Quantification (LOQ)	Milk	40 μg/kg	[2][14]

Visualized Workflows and Relationships

Metabolic Transformation of Spiramycin I

Neospiramycin I is formed from its parent compound, Spiramycin I, under acidic conditions.[1] [2] This transformation is a key consideration in both biological systems and during sample preparation.



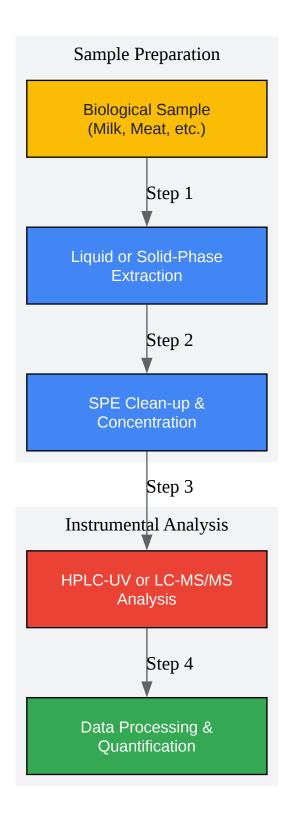
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Metabolic conversion of Spiramycin I to Neospiramycin I.



General Analytical Workflow for Neospiramycin I Quantification

The quantification of **Neospiramycin I** from complex matrices typically follows a standardized workflow involving extraction, purification, and instrumental analysis.





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